molecular formula C14H10O2S B8541930 3-methoxy-9H-thioxanthen-9-one

3-methoxy-9H-thioxanthen-9-one

Cat. No.: B8541930
M. Wt: 242.29 g/mol
InChI Key: JOZYSQCUHPZOPF-UHFFFAOYSA-N
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Description

3-Methoxy-9H-thioxanthen-9-one is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₀O₃S and a molecular weight of 266.29 g/mol (calculated). It features a thioxanthenone core, where a sulfur atom replaces the oxygen atom in the analogous xanthone structure. The methoxy (-OCH₃) group at the 3-position significantly influences its electronic properties, making it a potent photoredox catalyst in organic synthesis . Its CAS registry number is 3722-52-9, and it is also referred to as 3-methoxyxanthone in some contexts .

The compound’s utility in photocatalysis stems from its ability to absorb visible light and generate reactive triplet states, facilitating reactions such as C–H imidation and acyloxylation of arenes . Its structural uniqueness lies in the combination of the electron-donating methoxy group and the electron-deficient thioxanthenone core, which enhances its redox properties compared to unsubstituted thioxanthenones.

Properties

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

3-methoxythioxanthen-9-one

InChI

InChI=1S/C14H10O2S/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3

InChI Key

JOZYSQCUHPZOPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Xanthone Derivatives (Oxygen Analogs)

Xanthones, characterized by a dibenzo-γ-pyrone structure, share a similar fused aromatic system with 3-methoxy-9H-thioxanthen-9-one but lack the sulfur atom. Key comparisons include:

Structural and Functional Differences

  • 3-O-Substituted Xanthones : Derivatives like 3-(3-methoxypropoxy)-9H-xanthen-9-one (Compound 24) and 3-(2-cyclohexylethoxy)-9H-xanthen-9-one (Compound 11) exhibit varied substituents at the 3-position, altering solubility and enzyme inhibition profiles .
  • Enzyme Inhibition : Xanthone derivatives are studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, though specific data for 3-methoxy-substituted xanthones remain unpublished .
Table 1: Key Xanthone Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Activity Reference
3-Hydroxy-2-methoxy-9H-xanthen-9-one 2-OCH₃, 3-OH 242.23 Structural analog
3-(3-Methoxypropoxy)-9H-xanthen-9-one (24) 3-O-(CH₂)₃-OCH₃ 298.34 Enzyme inhibition (AChE)
3-(2-Cyclohexylethoxy)-9H-xanthen-9-one (11) 3-O-(CH₂)₂-C₆H₁₁ 338.44 Lipophilicity enhancement

Physicochemical Properties

  • The sulfur atom in thioxanthenones reduces symmetry and increases polarizability compared to xanthones, affecting UV-Vis absorption and redox potentials .
  • Methoxy substitution in xanthones enhances electron-donating capacity but lacks the photocatalytic efficiency of thioxanthenones due to the absence of sulfur’s heavy-atom effect .

Thioxanthenone Derivatives (Sulfur Analogs)

Thioxanthenones share the sulfur-containing core but differ in substituent patterns, leading to varied applications:

Antitumor Agents

  • SR233377 : A clinical candidate with a complex substituent profile, it showed potent antitumor activity against pancreatic and colon cancers but caused dose-limiting cardiac toxicity (prolonged QTc interval) .
  • Hycanthone Derivatives: 1-[[2-(Dialkylamino)alkyl]amino]-9H-thioxanthen-9-ones demonstrated Panc03 tumor inhibition in mice, with CoMFA studies highlighting steric and electrostatic fields as critical for activity .

Photocatalytic and Metabolic Profiles

  • 9H-Thioxanthen-9-one (Parent Compound) : Exhibits a planar triplet state with strong spin-orbit coupling due to sulfur, enabling phosphorescence. The methoxy group in 3-methoxy-9H-thioxanthen-9-one further stabilizes the excited state .
  • 2-Isopropyl-9H-thioxanthen-9-one (2-ITX) : A photoinitiator metabolized to reactive epoxides in hepatic systems, posing toxicity risks .
Table 2: Key Thioxanthenone Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Property/Activity Reference
3-Methoxy-9H-thioxanthen-9-one 3-OCH₃ 266.29 Photoredox catalysis
2-Methyl-9H-thioxanthen-9-one 2-CH₃ 228.29 Industrial photoinitiator
SR233377 Complex side chain ~500 (estimated) Antitumor (cardiac toxicity)
2-Isopropyl-9H-thioxanthen-9-one 2-C₃H₇ 254.35 Reactive metabolite formation

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